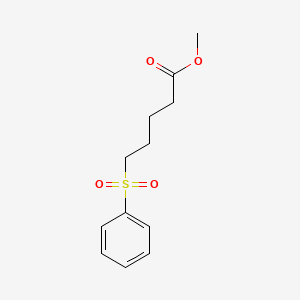
Methyl 5-(benzenesulfonyl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(benzenesulfonyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzenesulfonyl group attached to a pentanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzenesulfonyl)pentanoate typically involves the esterification of benzenesulfonic acid with pentanoic acid in the presence of a suitable catalyst. One common method involves the reaction of benzenesulfonyl chloride with sodium methoxide in methanol at a controlled temperature of 25-35°C. The reaction mixture is then neutralized to a pH of 7-7.2, followed by filtration and removal of methanol to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a colorless transparent liquid or white crystalline solid, depending on the synthesis conditions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(benzenesulfonyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Brominated benzenesulfonyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(benzenesulfonyl)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-(benzenesulfonyl)pentanoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate oxidative stress pathways, enzyme inhibition, or receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
Methyl 5-(benzenesulfonyl)pentanoate can be compared with other similar compounds such as:
Methyl benzenesulfonate: Similar in structure but lacks the pentanoate chain.
Methyl pentanoate: Similar ester group but lacks the benzenesulfonyl group.
Benzenesulfonyl chloride: Used as a precursor in the synthesis of this compound
These comparisons highlight the unique combination of the benzenesulfonyl and pentanoate groups in this compound, which contributes to its distinct chemical properties and applications.
Propiedades
Número CAS |
120383-55-3 |
|---|---|
Fórmula molecular |
C12H16O4S |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
methyl 5-(benzenesulfonyl)pentanoate |
InChI |
InChI=1S/C12H16O4S/c1-16-12(13)9-5-6-10-17(14,15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Clave InChI |
OTGPVFPWARWFIE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
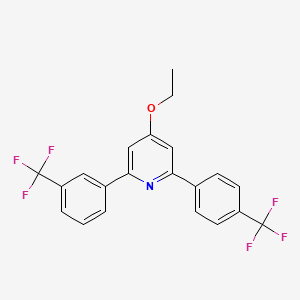
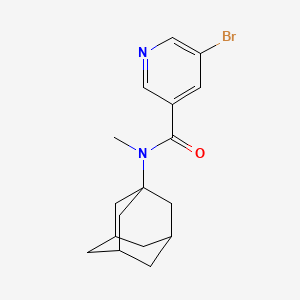
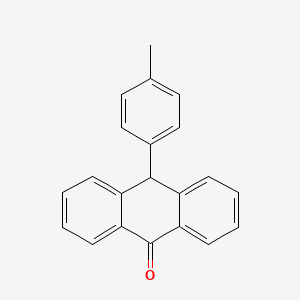

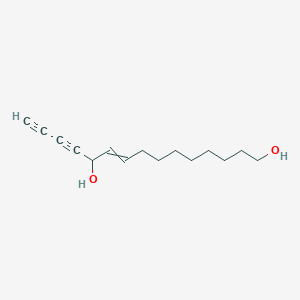
![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
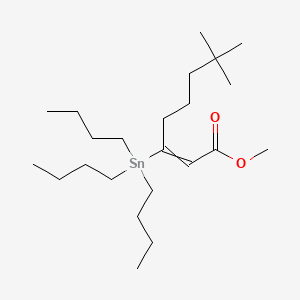
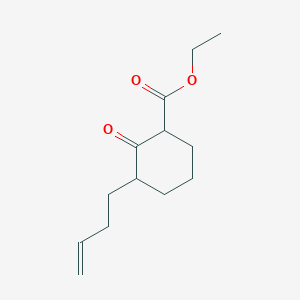
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
